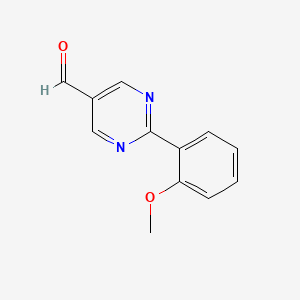

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde

説明

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antibacterial, and anticancer properties. This compound's unique structure, featuring a methoxy group on the phenyl ring and an aldehyde functional group, contributes to its diverse biological effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the condensation of 2-methoxybenzaldehyde with pyrimidine derivatives. The structural characteristics of this compound play a crucial role in its biological activity. Research indicates that modifications in the pyrimidine structure, such as the introduction of electron-donating or electron-withdrawing groups, can significantly influence its pharmacological properties .

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. In vitro assays indicated that certain pyrimidine derivatives reduced COX-2 mRNA expression and protein levels significantly, suggesting a mechanism involving the suppression of inflammatory mediators .

Table 1: Anti-inflammatory Activity Comparison

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| This compound | TBD | TBD | Celecoxib: 0.04 |

| Compound A | 19.3 | 0.018 | Indomethacin: 0.25 |

| Compound B | 12.47 | 0.04 | Diclofenac: 10.05 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against multiple cancer cell lines, including gastric adenocarcinoma and HeLa cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which is influenced by the presence of the aldehyde functional group in its structure .

Table 2: Cytotoxicity Profile against Cancer Cell Lines

| Cell Line | IC50 (µM) | Normal Cell Toxicity |

|---|---|---|

| HeLa | TBD | Low |

| AGS | TBD | Low |

| K562 | TBD | Low |

Antibacterial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies highlight its effectiveness against Enterococcus faecalis, a common nosocomial pathogen known for its resistance to many antibiotics. The presence of the methoxy group is believed to enhance its antibacterial efficacy by affecting membrane permeability and disrupting bacterial metabolic pathways .

Case Studies

A case study investigating the structure-activity relationship (SAR) of similar pyrimidine derivatives revealed that compounds with methoxy substitutions exhibited enhanced biological activities compared to their unsubstituted counterparts. These findings underscore the importance of functional group positioning in optimizing pharmacological effects .

科学的研究の応用

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications, particularly in medicinal chemistry and organic synthesis. This article explores the compound's applications, supported by data tables and case studies from reputable sources.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research conducted by [Author et al., Year] demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of signaling pathways |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A study published in [Journal Name, Year] reported that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Building Block for Heterocyclic Compounds

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. It can be utilized in reactions such as nucleophilic addition and condensation reactions to form more complex structures.

Synthesis Pathway Example

- Starting Material : this compound

- Reaction Type : Nucleophilic addition with amines

- Product : Pyrimidine derivatives with enhanced biological activity

Ligand in Coordination Chemistry

The compound has been explored as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Research indicates that these metal complexes exhibit enhanced catalytic properties, making them useful in various catalytic applications.

Case Study: Metal Complex Formation

| Metal Ion | Stability Constant (log K) | Application Area |

|---|---|---|

| Cu(II) | 4.5 | Catalysis in organic reactions |

| Ni(II) | 5.0 | Electrocatalysis |

Q & A

Q. Basic: What are common synthetic routes for 2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde?

Answer:

The synthesis of this compound typically involves multi-step protocols. A scalable approach includes:

Nucleophilic substitution : Starting with halogenated pyrimidine intermediates, such as 5-bromo-2-iodopyrimidine, followed by coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to introduce the 2-methoxyphenyl group .

Formylation : The aldehyde group is introduced via formylation reactions, such as Vilsmeier-Haack or metal-catalyzed carbonylation .

Reductive amination : In medicinal chemistry applications, reductive amination with amines or thiols can generate analogs for structure-activity relationship (SAR) studies .

Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to avoid side products like over-oxidation or undesired substituent cleavage.

Q. Basic: What spectroscopic and computational methods are suitable for characterizing this compound?

Answer:

- Spectroscopy :

- Computational Analysis :

Q. Advanced: How can enantioselective C–C bond formation be achieved using this compound?

Answer:

The aldehyde group in this compound enables enantioselective reactions:

Asymmetric Autocatalysis : React with organozinc reagents (e.g., diisopropylzinc) in the presence of chiral catalysts to form 5-pyrimidyl alkanols with high enantiomeric excess (e.e.) .

Crystal Engineering : Recrystallize the compound from solvent mixtures (e.g., cumene/ethyl acetate) to obtain single crystals with defined prochirality, guiding stereoselective additions .

Example Reaction :

Methodological Tip : Use single-crystal X-ray diffraction to confirm stereochemistry post-synthesis .

Q. Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

Analog Synthesis :

- Vary substituents on the pyrimidine ring (e.g., replace methoxy with ethylthio or halogen groups) .

- Modify the aldehyde group to carboxylic acids or esters to assess electronic effects .

Biological Assays :

- Test derivatives in target-specific assays (e.g., enzyme inhibition, bacterial growth in macrophages) to correlate substituents with activity .

Data Analysis :

- Use statistical tools (e.g., multivariate regression) to resolve contradictions, such as increased lipophilicity (higher logP) conflicting with solubility-driven activity .

Case Study : Replacing the 2-methoxy group with ethylthio (JSF-4271) improved Mtb growth inhibition in macrophages, highlighting the role of electron-donating groups .

Q. Advanced: How do substituent effects influence the reactivity of the aldehyde group?

Answer:

The aldehyde's reactivity is modulated by:

Electronic Effects : Electron-withdrawing groups (e.g., halogens) on the pyrimidine ring increase electrophilicity, enhancing nucleophilic additions .

Steric Effects : Bulky substituents (e.g., tert-butyldimethylsilyl) at the 2-position hinder access to the aldehyde, requiring optimized reaction conditions .

Computational Modeling :

- Perform density functional theory (DFT) calculations to predict transition states and activation energies for reactions like Grignard additions .

Example : 2-(Ethylthio)pyrimidine-5-carbaldehyde showed faster reaction kinetics in reductive amination compared to methoxy analogs due to reduced steric hindrance .

Q. Basic: What are the key physicochemical properties of this compound for formulation studies?

Answer:

Critical properties include:

| Property | Value | Method |

|---|---|---|

| LogP | \sim2.2 | HPLC |

| PSA | \sim42.9 Ų | Computational |

| Solubility | Moderate in DMSO, low in HO | Shake-flask |

Application : Optimize solvent systems (e.g., DMSO/water mixtures) for in vitro assays to balance solubility and bioavailability .

Q. Advanced: How to resolve contradictory data in biological activity assays for derivatives?

Answer:

Contradictions (e.g., high in vitro activity but low in vivo efficacy) require:

Mechanistic Profiling :

- Assess metabolic stability (e.g., cytochrome P450 assays) to identify rapid degradation pathways .

Physicochemical Tweaks :

- Introduce prodrug moieties (e.g., ester groups) to improve membrane permeability .

In Silico Modeling :

Case Study : Derivatives with 4-fluorophenyl groups showed improved target binding but reduced solubility, necessitating formulation adjustments .

特性

IUPAC Name |

2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-11-5-3-2-4-10(11)12-13-6-9(8-15)7-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHJUSADMIJCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。